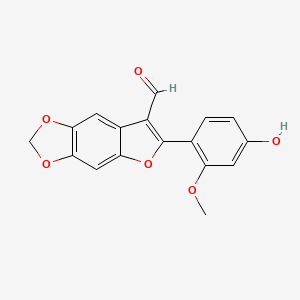
1H-Phenalen-1-one, 2-hydroxy-3,6,9-trimethyl-4-(2-methyl-1-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalen-1-one, 2-hydroxy-3,6,9-trimethyl-4-(2-methyl-1-propenyl)- is a natural product found in Antillogorgia elisabethae with data available.
Scientific Research Applications
Photosensitizing Properties
1H-Phenalen-1-one has shown significant efficiency as a photosensitizer. Its derivatives, particularly the chloromethyl variant, maintain unique photosensitizing properties. Various derivatives with major functional groups have been synthesized, retaining the singlet oxygen quantum yield of the parent molecule. These derivatives have potential applications in developing photosensitive antimicrobial agents or materials (Godard et al., 2020).
Phosphorescence Spectrum Analysis
The phosphorescence spectrum of 1H-phenalen-1-one was studied under the influence of heavy atom and low temperature. The research provides insights into the triplet-energy level and the origin of the phosphorescence, enhancing understanding of its quantum yield for triplet formation (Flors & Nonell, 2001).
Synthesis of Natural Phenylphenalenone Phytoalexins
The compound has been used in the concise synthesis of natural phytoalexins, highlighting its role in creating biologically active compounds. The synthesis approach includes Friedel-Crafts acylation and Suzuki cross-coupling, indicating its utility in complex organic syntheses (Wang et al., 2017).
Antioxidant Properties
1H-Phenalen-1-one derivatives have displayed high radical scavenging capacity. A systematic approach to study the effect of each functional group revealed the importance of phenolic hydroxyl and hydroxy ketone in antioxidant reactions (Duque et al., 2013).
Mutagenicity Evaluation
Studies on the mutagenicity of nitration products derived from phenalenone provided detailed information about the mutagenic activities and physicochemical properties of these products. This research is crucial in understanding the environmental impact and safety of such derivatives (Misaki et al., 2008).
Inorganic Chemistry Applications
The compound has been used in the synthesis of inorganic complexes, indicating its versatility in forming stable, functional materials. These complexes have been characterized by various spectroscopic and X-ray diffraction methods, showing potential in electrochemical and UV-vis spectroelectrochemistry applications (Wahl et al., 2019).
Single Molecule Magnet Behavior
1H-Phenalen-1-one based dysprosium complexes exhibit single molecule magnet behavior. This indicates its potential use in molecular spintronics, particularly for studies on magnetization relaxation and static and dynamic magnetic properties (Lan et al., 2016).
properties
CAS RN |
237749-85-8 |
|---|---|
Product Name |
1H-Phenalen-1-one, 2-hydroxy-3,6,9-trimethyl-4-(2-methyl-1-propenyl)- |
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)phenalen-1-one |
InChI |
InChI=1S/C20H20O2/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(15)17(14)13(5)19(21)20(16)22/h6-9,21H,1-5H3 |
InChI Key |
QPEDAMHNYYMCLK-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=C(C=C1)C(=CC(=C3C(=C(C2=O)O)C)C=C(C)C)C |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=CC(=C3C(=C(C2=O)O)C)C=C(C)C)C |
synonyms |
elisabatin B elisabatin-B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





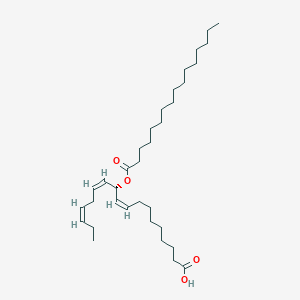
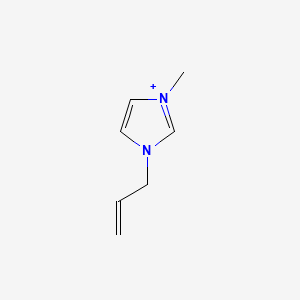



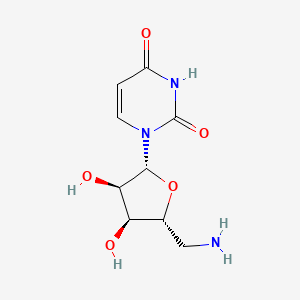
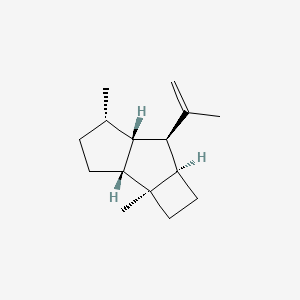
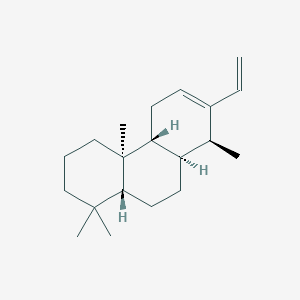
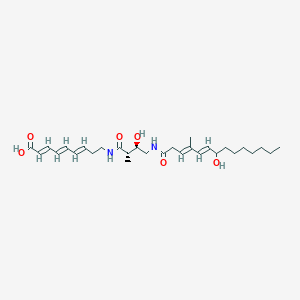
![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)
